1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring, an oxazole moiety, and a piperazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Methoxypyridine Ring: This step involves the methoxylation of a pyridine derivative under controlled conditions.
Synthesis of the Oxazole Moiety: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The methoxypyridine and oxazole intermediates are then coupled with a piperazinone derivative using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine ring, where nucleophiles replace the methoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one stands out due to its unique combination of structural features. Similar compounds include:
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine: Lacks the piperazinone core, which may affect its reactivity and biological activity.
4-(2-Methoxypyridin-4-yl)-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one: Differing substitution pattern on the piperazine ring, leading to variations in chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-7-13(22-17-11)9-18-5-6-19(15(20)10-18)12-3-4-16-14(8-12)21-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUUIEJEEBKKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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